molecular formula C10H13ClN4 B3088489 2-(Piperazin-1-yl)nicotinonitrile hydrochloride CAS No. 1185307-06-5

2-(Piperazin-1-yl)nicotinonitrile hydrochloride

Cat. No. B3088489
CAS RN: 1185307-06-5
M. Wt: 224.69 g/mol
InChI Key: OBHJUODYIICEMJ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)nicotinonitrile is a compound with the CAS Number: 84951-44-0 . It has a molecular weight of 188.23 . The compound is also known as 2-(Piperazin-1-yl)pyridine-3-carbonitrile, and 1-(3-Cyanopyridin-2-yl)piperazine .


Molecular Structure Analysis

The molecular formula of 2-(Piperazin-1-yl)nicotinonitrile is C10H12N4 . The InChI Code is 1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 .


Physical And Chemical Properties Analysis

2-(Piperazin-1-yl)nicotinonitrile is a solid compound . It has a boiling point of 76-78°C . The compound should be stored at room temperature .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Synthesis and Antibacterial Activity : A study by Mekky & Sanad (2022) discussed the synthesis of nicotinonitrile and/or arene-linked bis(thiazoles) with chromene units. This included the use of piperazine, yielding compounds with notable antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis. They demonstrated efficacy comparable to ciprofloxacin and linezolid.
  • Antibacterial and Anticancer Screening : Another research by Sanad & Mekky (2020) focused on synthesizing nicotinonitrile-coumarin hybrids utilizing piperazine citrate. These hybrids exhibited promising antibacterial properties against various bacterial strains and were also tested for cytotoxicity against eukaryotic cell lines.

Synthesis and Characterization

  • Synthesis Techniques : A study by Wei et al. (2016) developed a scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, showing its potential in treating central nervous system disorders.
  • Solid-State Characterization : Research by Hugerth et al. (2006) characterized 1-benzenesulfonyl-4-(piperazin-1-yl)-indole hydrochloride, a 5-HT6 receptor antagonist. The study identified two solid-state forms of the compound, providing insights crucial for pharmaceutical development.

Pharmaceutical Intermediates

  • Intermediate for Antihypertensive Drugs : A study by Armstrong (2020) mentioned Prazosin Hydrochloride, a synthetic piperazine derivative used in treating hypertension and other conditions, showcasing the role of piperazine structures in drug development.

Mechanism of Action

2-(Piperazin-1-yl)nicotinonitrile is a cell-permeable dipeptide that acts as a selective and reversible peroxisome proliferator-activated receptor antagonist .

Safety and Hazards

The compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It has the following hazard statements: H302+H312+H332;H314, which means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statements are P260;P271;P280, which means do not breathe dust/fume/gas/mist/vapours/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-piperazin-1-ylpyridine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14;/h1-3,12H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHJUODYIICEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87394-51-2
Record name 3-Pyridinecarbonitrile, 2-(1-piperazinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87394-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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